molecular formula C11H16BrNO2S B1274000 2-bromo-N-pentylbenzenesulfonamide CAS No. 951883-99-1

2-bromo-N-pentylbenzenesulfonamide

Cat. No. B1274000
M. Wt: 306.22 g/mol
InChI Key: FQFQJMKWUBSIRQ-UHFFFAOYSA-N
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Description

2-Bromo-N-pentylbenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by a benzene ring bonded to a sulfonamide group. The presence of a bromine atom and a pentyl chain in the structure suggests potential reactivity and applications in organic synthesis. While the provided papers do not directly discuss 2-bromo-N-pentylbenzenesulfonamide, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the alkylation of azidobenzenesulfonamide or the reaction of a sulfonyl chloride with an amine. For example, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with an amine . These methods could potentially be adapted for the synthesis of 2-bromo-N-pentylbenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often determined using spectroscopic techniques such as NMR and mass spectrometry, as well as X-ray diffraction . The structure of 2-bromo-N-pentylbenzenesulfonamide would likely be elucidated using similar methods. The presence of a bromine atom and a pentyl chain would influence the molecular conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including further alkylation, aminohydroxylation, and reactions with electrophiles . The bromine atom in 2-bromo-N-pentylbenzenesulfonamide could act as a leaving group in nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be influenced by substituents on the benzene ring and the nature of the sulfonamide group. For instance, sodium N-bromo-p-nitrobenzenesulfonamide is reported as an oxidizing titrant with specific analytical applications . The vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, and DFT calculations . These techniques could be applied to 2-bromo-N-pentylbenzenesulfonamide to determine its vibrational spectra and to predict its reactivity and stability.

Scientific Research Applications

Analytical Applications

N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. This compound, also known as bromamine-N, is beneficial for titrations of various substances such as ascorbic acid, glutathione, and sulfite, offering simple and rapid procedures with minimal errors (Gowda et al., 1983).

Pharmaceutical Research

Sulfonamides, which include 2-bromo-N-pentylbenzenesulfonamide, have wide applications in drug development. For example, compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and studied for their antitumor activity, showing promise in inhibiting the activity of PI3Kα kinase, which is relevant in cancer treatment (Zhou et al., 2015).

Material Science

In the field of materials science, derivatives of N-bromosulfonamide, such as N,N-dibromo-poly(styrene-co-divinylbenzene)sulfonamide, have been synthesized and characterized. These compounds exhibit interesting properties like oxidative and microbiocidal properties, and they can be reactivated after loss of active bromine (Bogoczek & Kociołek-Balawejder, 1993).

Photodynamic Therapy

A new zinc phthalocyanine with benzenesulfonamide derivative groups has been synthesized, showing high singlet oxygen quantum yield. This compound is significant for applications in photodynamic therapy for cancer treatment, demonstrating potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Chemistry of Halogenations

Compounds like N-bromobenzenesulfonamide are utilized in organic chemistry for halogenation reactions. These reactions are important for synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Bovonsombat & Mcnelis, 1993).

properties

IUPAC Name

2-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQJMKWUBSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395088
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-pentylbenzenesulfonamide

CAS RN

951883-99-1
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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